molecular formula C11H10BrN3 B1517263 5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine CAS No. 1040008-79-4

5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine

Cat. No. B1517263
M. Wt: 264.12 g/mol
InChI Key: XHPOIXIFYXNGIH-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine is a chemical compound with the molecular formula C10H9BrN4 . Its average mass is 265.109 Da and its monoisotopic mass is 264.001038 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to it .

Scientific Research Applications

Spectroscopic and Theoretical Studies

Studies have characterized the spectroscopic properties of closely related bromopyridine compounds, including 5-Bromo-2-(trifluoromethyl)pyridine, through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used to investigate the optimized geometric structure, vibrational frequencies, and chemical shifts. These compounds' non-linear optical (NLO) properties and their interactions with DNA, alongside antimicrobial activities, were also explored, highlighting their potential in material science and biological applications (Vural & Kara, 2017).

Synthetic Applications

Efficient synthesis methods for novel pyridine-based derivatives, including those related to 5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine, have been developed via palladium-catalyzed Suzuki cross-coupling reactions. These synthesized compounds were subjected to DFT studies and biological activity assessments, revealing their potential as chiral dopants for liquid crystals and exhibiting significant anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of 5-phenyl-2-pyridinamine, a pyrolysis product of phenylalanine, and its metabolites, demonstrated its mutagenic properties and potential carcinogenicity. This research provided valuable insights into the biological impacts of pyridinamine derivatives and their metabolites, paving the way for further studies on their safety and therapeutic potential (Stavenuiter et al., 1985).

Corrosion Inhibition

Research on Schiff bases, including derivatives of bromopyridines, has shown their effectiveness in inhibiting carbon steel corrosion in acidic media containing chloride. This emphasizes the chemical's potential in corrosion science, providing insights into its practical applications in protecting metals from degradation (El-Lateef et al., 2015).

Material Science Applications

Studies on bis(pyridine)-based bromonium ions have contributed to understanding the molecular structures and mechanisms of reactions involving bromopyridine compounds. These insights are crucial for material science, particularly in developing new materials with specific electrical or optical properties (Neverov et al., 2003).

properties

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPOIXIFYXNGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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